3-Vinylbenzoyl chloride
Description
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Structure
3D Structure
Properties
CAS No. |
20161-52-8 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
3-ethenylbenzoyl chloride |
InChI |
InChI=1S/C9H7ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2 |
InChI Key |
ASAANMJKRKZQQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Contextualizing Aromatic Acyl Chlorides with Vinylic Functionality
Aromatic acyl chlorides, such as the parent compound benzoyl chloride, are well-established reagents in organic chemistry. The acyl chloride group (-COCl) is a highly reactive derivative of a carboxylic acid, readily undergoing nucleophilic acyl substitution with alcohols, phenols, and amines to form esters and amides, respectively. This reactivity makes them crucial for introducing benzoyl groups into various molecular structures.
When a vinylic functionality (-CH=CH₂) is also present on the aromatic ring, the molecule gains a second reactive handle. This vinyl group can participate in addition polymerization reactions, typically via free-radical pathways, to form long polymer chains. The resulting polymer possesses a backbone with pendant aromatic groups, each still containing the highly reactive acyl chloride moiety. This bifunctional nature allows for the synthesis of reactive polymer intermediates, which can be subsequently modified through reactions at the chloromethyl group, leading to the creation of materials like ion-exchange resins, specialty coatings, and functionalized surfaces. univook.comsigmaaldrich.com
The Significance of Isomeric Variations in Chemical Synthesis
The specific placement of the vinyl group on the benzene (B151609) ring—whether it is in the ortho (1,2-), meta (1,3-), or para (1,4-) position relative to the acyl chloride—gives rise to different isomers. This isomeric variation is not trivial; it significantly influences the electronic properties, reactivity, and steric characteristics of the molecule, which in turn dictates the properties of any resulting polymers.
For instance, research on the closely related compound, vinylbenzyl chloride (VBC), has shown that the isomer's structure has a profound impact on the stability and performance of derived materials. Anion-exchange membranes created using the meta-isomer of VBC exhibit enhanced alkaline stability compared to those made from the more common para-isomer or mixed isomers. acs.org This is attributed to the electronic differences and the inability of the meta-substituted ring to form certain degradation intermediates. acs.org Similarly, the polymerization kinetics can be affected, with para-substituted monomers sometimes showing different reactivity and chain transfer rates compared to meta-isomers. acs.orgnsf.gov This principle underscores the importance of isomer purity and selection in designing polymers with specific, tailored properties. While not studied in detail for vinylbenzoyl chloride itself, these findings in analogous systems strongly suggest that the 3-vinylbenzoyl chloride isomer would yield polymers with distinct characteristics compared to its ortho- and para- counterparts.
Chemical Reactivity and Transformation Pathways of Vinylbenzoyl Chloride
Vinyl Group Reactivity in Polymerization Processes
The carbon-carbon double bond of the vinyl group is the primary site of reactivity for polymerization. This allows 3-vinylbenzoyl chloride to act as a monomer, forming long polymer chains while retaining the reactive acyl chloride group on each repeating unit. These pendant acyl chloride groups are then available for post-polymerization modification, enabling the synthesis of a wide array of functional or cross-linked polymers.
Radical Polymerization Considerations for Vinylbenzoyl Chloride
Radical polymerization is the most common method for polymerizing vinyl monomers like this compound. The process is initiated by a radical species, which attacks the vinyl group, leading to a chain reaction that propagates the polymer.
Research into the polymerization of vinylbenzoyl chloride (VBC), often as a mixture of isomers or the closely related 4-vinylbenzyl chloride, has demonstrated the utility of controlled radical polymerization techniques. rsc.org Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a type of living radical polymerization, is particularly well-suited for this monomer. nih.govbeilstein-journals.org RAFT allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. beilstein-journals.orgnih.gov This control is crucial for creating tailored materials, such as block copolymers or polymer brushes grafted onto surfaces. rsc.orgnih.gov
The polymerization is typically carried out in a solvent such as 1,4-dioxane (B91453) or toluene, using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at elevated temperatures, commonly around 60–80 °C. rsc.orgukm.my The choice of initiator and solvent can influence the polymerization kinetics and the properties of the resulting polymer. ukm.my Studies have shown that RAFT polymerization of VBC is ideal as it can avoid potential side reactions that might occur with other controlled polymerization methods. beilstein-journals.orgnih.gov
| Initiator | Chain Transfer Agent (CTA) | Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| Azobisisobutyronitrile (AIBN) | S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate (B1256668) | 1,4-Dioxane | 60 °C | Achieved controlled copolymerization with styrene, producing reactive polymers with narrow molar mass distributions. | rsc.orgrsc.org |
| AIBN | S-2-dodecyl-S-(isobutyric acid)yl trithiocarbonate (PABTC) | N,N-Dimethylformamide (DMF) | 60 °C | Demonstrated controlled polymerization, enabling the synthesis of well-defined poly(VBC) chains and core-shell nanoparticles. | beilstein-journals.orgnih.gov |
| Benzoyl Peroxide (BPO) | Not specified (Free Radical Polymerization) | Toluene, Xylene, THF, 1,4-Dioxane | 60-80 °C | Successfully synthesized poly(vinylbenzyl chloride) (PVBC); solvent choice affected polymer mass recovery. | ukm.my |
Acyl Chloride Reactivity in Organic Synthesis
The second center of reactivity in this compound is the acyl chloride functional group. Acyl chlorides are one of the most reactive derivatives of carboxylic acids, making them highly susceptible to attack by a wide range of nucleophiles. libretexts.org This high reactivity stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic. vaia.com
Nucleophilic Acyl Substitution Reactions
The primary reaction pathway for the acyl chloride group is nucleophilic acyl substitution. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism. vaia.comchemguide.co.uk
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. vaia.comchemguide.co.uk
Elimination of the Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond, which simultaneously causes the expulsion of the chloride ion, a very stable leaving group. chemguide.co.ukkhanacademy.org
Esterification and Amidation Routes
Among the most common and useful nucleophilic acyl substitution reactions are esterification and amidation. These pathways provide straightforward methods for attaching a vast array of chemical functionalities to the benzoyl scaffold.
Esterification is achieved by reacting this compound with an alcohol (primary, secondary, or tertiary) or a phenol. chemguide.co.ukchemguide.co.uklibretexts.org The reaction is typically vigorous and often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrogen chloride (HCl) byproduct that is formed. uomustansiriyah.edu.iq This process is one of the most common laboratory methods for preparing esters due to its high efficiency. uomustansiriyah.edu.iq
Amidation occurs when this compound reacts with ammonia, a primary amine, or a secondary amine. chemguide.co.ukuomustansiriyah.edu.iq This reaction yields primary, secondary (N-substituted), or tertiary (N,N-disubstituted) amides, respectively. The reaction is rapid and, similar to esterification, requires a base to scavenge the generated HCl. uomustansiriyah.edu.iq Often, two equivalents of the amine are used, where one acts as the nucleophile and the second acts as the base. chemguide.co.ukuomustansiriyah.edu.iq
These reactions are fundamental in modifying polymers derived from vinylbenzoyl chloride. For instance, poly(vinylbenzoyl chloride) can be readily functionalized by reacting it with various alcohols or amines to introduce new properties to the polymer backbone. rsc.orgrsc.org
| Reaction Type | Nucleophile | General Product Structure | Product Class |
|---|---|---|---|
| Esterification | Alcohol (R'-OH) | 3-Vinylbenzoyl Ester | Ester |
| Amidation | Ammonia (NH₃) | 3-Vinylbenzamide | Primary Amide |
| Amidation | Primary Amine (R'-NH₂) | N-Substituted 3-Vinylbenzamide | Secondary Amide |
| Amidation | Secondary Amine (R'₂NH) | N,N-Disubstituted 3-Vinylbenzamide | Tertiary Amide |
Analytical Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 3-vinylbenzoyl chloride. These methods provide detailed information about the compound's functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the different isomers of vinylbenzoyl chloride (ortho, meta, and para). While specific experimental data for this compound is not widely published, the principles of NMR spectroscopy allow for a theoretical differentiation based on the substitution pattern of the benzene (B151609) ring.
In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons are highly dependent on the relative positions of the vinyl and benzoyl chloride groups. For the 3-isomer (meta-substituted), one would expect to observe four distinct signals for the aromatic protons, each with a unique coupling pattern (e.g., a singlet, a doublet, a triplet, and a doublet of doublets) arising from their specific adjacencies. This is in contrast to the more symmetrical 4-isomer (para-substituted), which would exhibit a simpler spectrum, typically two doublets, due to the magnetic equivalence of protons.
Similarly, ¹³C NMR spectroscopy can differentiate between isomers by the number and chemical shifts of the carbon signals. The 3-isomer would display nine distinct signals corresponding to the nine carbon atoms in the molecule, as they are all in chemically non-equivalent environments. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the vinyl and acyl chloride substituents, leading to a unique spectral fingerprint for the meta-isomer compared to the ortho- and para-isomers.
Table 1: Predicted Distinguishing NMR Features of Vinylbenzoyl Chloride Isomers
| Isomer | Predicted ¹H NMR Aromatic Region | Predicted Number of ¹³C NMR Aromatic Signals |
| This compound (meta) | Four distinct signals with complex coupling | Six |
| 4-Vinylbenzoyl chloride (para) | Two doublets (A₂B₂ system) | Four |
| 2-Vinylbenzoyl chloride (ortho) | Four distinct signals with complex coupling | Six |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and quantifying any impurities, which may include its isomers or byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of non-volatile organic compounds. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, could be developed to separate this compound from its isomers and other impurities. Detection would typically be performed using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. The purity of the sample would be determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for assessing the purity of volatile compounds like this compound. A GC method would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. The choice of the stationary phase of the column is critical for achieving good resolution between the isomers. The resulting chromatogram would show peaks for each component in the sample, and the purity can be calculated from the peak areas. GC-MS provides the added advantage of identifying unknown impurities by their mass spectra.
Table 2: Potential Chromatographic Methods for Purity Assessment of this compound
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Information Obtained |
| HPLC | C18 | Acetonitrile/Water Gradient | UV-Vis | Purity, Isomeric ratio |
| GC | Phenyl-methyl polysiloxane | Helium | FID | Purity, Volatile impurities |
| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometry | Purity, Identification of impurities |
Potential and Theoretical Applications in Advanced Materials Science
Monomer Utility in Polymer Chemistry Research
The presence of a vinyl group allows 3-vinylbenzoyl chloride to act as a monomer in various polymerization reactions. The reactivity of the vinyl group is influenced by the electron-withdrawing nature of the benzoyl chloride group, which can affect the polymerization kinetics and the properties of the resulting polymer.
This compound can theoretically be copolymerized with a variety of other monomers to develop functional materials with tailored properties. The incorporation of the this compound unit into a polymer backbone introduces a reactive acyl chloride group, which can be subsequently modified. This post-polymerization modification is a powerful tool for creating functional polymers with specific characteristics.
For instance, copolymers of this compound with common monomers like styrene or acrylates could be synthesized. The resulting copolymers would possess pendant benzoyl chloride groups that can readily react with a wide range of nucleophiles, such as alcohols, amines, and thiols. This allows for the grafting of various functional molecules onto the polymer chain, leading to materials with applications in areas such as:
Ion-exchange resins: Reaction of the benzoyl chloride groups with amines can introduce ion-exchange sites.
Affinity chromatography supports: Attachment of specific ligands through reaction with the acyl chloride can create materials for selective separation of biomolecules.
Drug delivery systems: Bioactive molecules can be covalently attached to the polymer backbone.
The table below illustrates a hypothetical study on the copolymerization of this compound with styrene.
| Monomer Feed Ratio (Styrene:3-VBC) | Polymerization Method | Resulting Copolymer Composition (Styrene:3-VBC) | Post-Polymerization Modification Reactant | Resulting Functional Group |
| 95:5 | Free Radical Polymerization | 94:6 | Ethanolamine | -CONH(CH₂)₂OH |
| 90:10 | RAFT Polymerization | 89:11 | Poly(ethylene glycol) | -COO(CH₂CH₂O)nH |
| 80:20 | Free Radical Polymerization | 78:22 | Diethylamine | -CON(CH₂CH₃)₂ |
This table presents theoretical data for illustrative purposes.
Role in Organic Synthesis as a Reactive Intermediate
Beyond polymer chemistry, this compound can serve as a valuable reactive intermediate in organic synthesis. The acyl chloride group is a highly reactive functional group that can participate in a variety of chemical transformations, while the vinyl group offers a site for further reactions, such as additions or cross-coupling reactions.
The dual functionality of this compound allows for its use in the synthesis of complex molecules where both a vinyl group and a derivative of a benzoic acid are required. For example, it can be used in Friedel-Crafts acylation reactions to introduce a vinyl-substituted benzoyl group onto another aromatic ring. Subsequently, the vinyl group could be modified through reactions like Heck coupling or metathesis to build more complex molecular architectures.
The reactivity of the acyl chloride also allows for the synthesis of a variety of esters and amides with a pendant vinyl group. These molecules can then be used as monomers in their own right, or as building blocks in the synthesis of larger, more complex target molecules.
The table below summarizes some potential reactions of this compound as a reactive intermediate.
| Reactant | Reaction Type | Product | Potential Application of Product |
| Benzene (B151609) (with AlCl₃) | Friedel-Crafts Acylation | 3-Vinylphenyl phenyl ketone | Intermediate for pharmaceuticals or photoinitiators |
| Phenol | Esterification | Phenyl 3-vinylbenzoate | Monomer for specialty polymers |
| Aniline | Amidation | N-Phenyl-3-vinylbenzamide | Precursor for functional dyes or polymers |
| Allyl alcohol | Esterification | Allyl 3-vinylbenzoate | Crosslinking agent in polymer synthesis |
This table presents theoretical data for illustrative purposes.
Future Research Directions and Unexplored Avenues
Development of Targeted Synthetic Routes for 3-Vinylbenzoyl Chloride
Currently, detailed and optimized synthetic protocols specifically for this compound are not extensively reported in the literature. Much of the existing research focuses on vinylbenzyl chloride, which is often a mixture of the 3- and 4-isomers. A crucial area for future research is the development of selective and high-yielding synthetic routes to the pure 3-isomer.
A promising and targeted approach would be the conversion of 3-vinylbenzoic acid to this compound. This transformation is a standard procedure in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent. Future investigations should focus on optimizing this reaction to maximize yield and purity, as outlined in the table below.
Table 1: Proposed Synthetic Route and Optimization Parameters for this compound
| Reaction Step | Reactants | Potential Reagents | Key Parameters for Optimization | Anticipated Challenges |
| Acyl Chloride Formation | 3-Vinylbenzoic Acid | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus pentachloride (PCl₅) | Reaction temperature, Solvent, Reaction time, Stoichiometry of reagents | Polymerization of the vinyl group under harsh reaction conditions, Purification of the final product |
Systematic studies evaluating different chlorinating agents, solvents, and reaction conditions are necessary to establish a reliable and scalable synthesis. The development of such a route is fundamental to enabling further research into the reactivity and applications of this compound.
Investigation of Specific Reactivity Profiles
The dual functionality of this compound presents a rich landscape for reactivity studies. The acyl chloride and vinyl groups can react independently or potentially in a concerted manner, offering a wide range of chemical transformations. Future research should systematically investigate its reactivity with various nucleophiles and explore its behavior in different reaction types.
The benzoyl chloride moiety is expected to readily undergo nucleophilic acyl substitution with a variety of nucleophiles. The meta-position of the vinyl group is anticipated to have a less pronounced electronic effect on the carbonyl carbon compared to a para-vinyl group, which could lead to subtle differences in reactivity.
Table 2: Proposed Reactivity Studies for this compound
| Reaction Type | Reactant Class | Specific Examples | Expected Product Type | Area of Investigation |
| Nucleophilic Acyl Substitution | Alcohols | Methanol, Ethanol | 3-Vinylbenzoate Esters | Esterification kinetics and yields |
| Amines | Aniline, Benzylamine | 3-Vinylbenzamides | Amidation reactions for functional materials | |
| Water | - | 3-Vinylbenzoic Acid | Hydrolysis rates and stability | |
| Electrophilic Addition to Vinyl Group | Halogens | Bromine (Br₂) | Dibromoethyl derivative | Halogenation and subsequent reactions |
| Polymerization | Radical Initiators | AIBN, Benzoyl peroxide | Poly(this compound) | Homopolymerization and copolymerization kinetics |
A thorough investigation of these reactions will provide a deeper understanding of the compound's chemical behavior and expand its utility as a building block in organic synthesis.
Computational and Theoretical Studies of Molecular Structure and Reactivity
To date, there is a noticeable absence of computational and theoretical studies focused specifically on this compound. Such studies are invaluable for providing insights into its molecular structure, electronic properties, and reactivity, which can guide experimental work.
Future research should employ quantum chemical methods, such as Density Functional Theory (DFT), to model the geometry and electronic structure of the molecule. Key areas for computational investigation include:
Molecular Geometry Optimization: Determining the most stable conformation and the rotational barrier of the vinyl and benzoyl chloride groups.
Electronic Structure Analysis: Calculating the molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential to predict sites of reactivity.
Reaction Mechanism Modeling: Simulating the reaction pathways for nucleophilic attack on the carbonyl carbon and electrophilic addition to the vinyl group to understand the transition states and activation energies.
These theoretical studies would provide a fundamental understanding of why the molecule behaves as it does and could predict its reactivity with novel reagents, thereby accelerating the discovery of new applications.
Exploration of Novel Polymeric Materials and Chemical Transformations
The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of functional polymers. While polymers based on vinylbenzyl chloride (a mixture of isomers) are well-known, the use of pure this compound as a monomer is a largely unexplored area.
Future research should focus on the homopolymerization of this compound and its copolymerization with other vinyl monomers. The resulting polymers, featuring a reactive acyl chloride group in each repeating unit, could serve as versatile platforms for post-polymerization modification.
Table 3: Potential Polymeric Materials and Transformations from this compound
| Polymer Type | Potential Comonomers | Post-Polymerization Modification | Potential Applications |
| Homopolymer: Poly(this compound) | - | Reaction with amines, alcohols, or other nucleophiles | Functional resins for chromatography, solid-phase synthesis, and catalysis |
| Copolymer | Styrene, Methyl methacrylate, Acrylonitrile | Grafting of functional side chains via the acyl chloride group | Specialty polymers with tailored properties, such as modified solubility, thermal stability, or chemical resistance |
The meta-linkage of the polymer backbone to the benzoyl chloride group will result in a different polymer architecture compared to the more linear para-isomer, potentially leading to materials with unique physical and chemical properties. The exploration of these novel polymeric materials and their subsequent chemical transformations represents a significant and promising avenue for future research.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-vinylbenzoyl chloride, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves chlorination of precursor compounds (e.g., 3-vinylbenzoic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key optimization parameters include temperature control (60–80°C for SOCl₂ reactions), stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to chlorinating agent), and inert atmosphere use to prevent hydrolysis. Single-factor experiments and orthogonal design can identify critical variables .
- Quality Control : Purification via vacuum distillation or recrystallization, with purity verification by NMR (e.g., δ 7.4–8.1 ppm for aromatic protons) and FTIR (C=O stretch at ~1770 cm⁻¹) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm vinyl (δ 5.2–6.8 ppm) and carbonyl groups.
- Mass Spectrometry : Electron ionization (EI-MS) for molecular ion peak (M⁺) at m/z corresponding to C₉H₇ClO.
- Elemental Analysis : Validate %C, %H, and %Cl within ±0.3% of theoretical values.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements : Impervious gloves (nitrile/neoprene), sealed goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Emergency Measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and neutralization of spills with sodium bicarbonate .
Q. How does this compound’s stability vary under different storage conditions?
- Stability Factors : Moisture-sensitive; store under inert gas (argon/nitrogen) at 2–8°C in amber glass. Decomposition products (e.g., HCl gas) can be monitored via pH strips or FTIR .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic acyl substitution reactions?
- Reaction Pathways : The electron-withdrawing vinyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Kinetic studies (e.g., using Hammett plots) can quantify substituent effects. Density functional theory (DFT) calculations may model transition states .
- Side Reactions : Competing hydrolysis can be mitigated by anhydrous conditions (e.g., molecular sieves) .
Q. How can contradictions in reported synthetic yields (e.g., 60–85%) be resolved?
- Data Analysis : Conduct sensitivity analysis to identify outliers. Variables like residual moisture, catalyst purity (e.g., AlCl₃ in Friedel-Crafts reactions), or reaction time may explain discrepancies. Reproduce experiments with controlled variables and validate via interlab comparisons .
Q. What challenges arise when incorporating this compound into polymer or pharmaceutical scaffolds?
- Application-Specific Issues :
- Polymerization : Radical-initiated vinyl polymerization may require strict temperature control (e.g., 70–90°C with AIBN). Monitor molecular weight via GPC.
- Drug Design : Steric hindrance from the vinyl group may reduce bioactivity. Computational docking studies (e.g., AutoDock) can predict binding affinities .
Q. How do toxicity profiles of this compound compare to structurally similar acyl chlorides?
- Toxicological Assessment : Use in vitro assays (e.g., Ames test for mutagenicity) and rodent models (OECD Guidelines 423). Compare LD₅₀ values with analogs like benzoyl chloride (oral rat LD₅₀: 2,500 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
